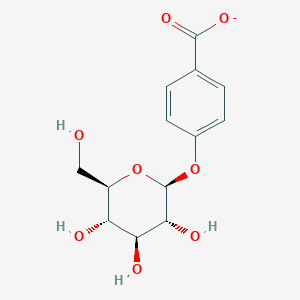

4-(beta-D-glucosyloxy)benzoate

Description

Conceptual Framework of Phenolic Glycosides in Plant Biochemistry

Phenolic glycosides represent a vast and diverse group of secondary metabolites in plants, playing crucial roles in various physiological processes. basicmedicalkey.com These compounds consist of a phenolic aglycone—an aromatic ring with one or more hydroxyl groups—covalently linked to a sugar moiety, most commonly glucose, via a glycosidic bond. nih.govbohrium.com This glycosylation process, catalyzed by enzymes such as glucosyltransferases, significantly alters the physicochemical properties of the parent phenol, including its polarity, stability, and solubility. bohrium.comsmolecule.com

In the realm of plant biochemistry, phenolic glycosides are involved in a multitude of functions. They often serve as storage forms of more biologically active aglycones, which can be released upon enzymatic hydrolysis. nih.govbohrium.com This mechanism allows plants to regulate the concentration of potentially toxic phenols and to deploy them as needed for defense against herbivores and pathogens. bohrium.com Furthermore, these compounds contribute to the pigmentation of flowers and fruits, act as UV protectants, and are involved in plant growth regulation. rsc.org The structural diversity of phenolic glycosides is immense, ranging from simple glycosides with a single sugar unit to complex structures with multiple sugar moieties and acylations. basicmedicalkey.comrsc.org This diversity underscores their functional versatility within the plant kingdom. bohrium.com

Significance of Glucosylated Benzoate (B1203000) Derivatives in Natural Product Chemistry Research

Glucosylated benzoate derivatives, a specific subclass of phenolic glycosides, are of considerable interest in natural product chemistry. These compounds, which feature a glucose molecule attached to a benzoic acid scaffold, are widely distributed in the plant kingdom. oup.com Their significance stems from their diverse biological activities and their role as key intermediates in various metabolic pathways. smolecule.comoup.com

Research in this area focuses on the isolation, structural elucidation, and synthesis of novel glucosylated benzoates. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in identifying and characterizing these compounds from complex plant extracts. researchgate.net The study of their biosynthesis, particularly the action of specific glucosyltransferases, provides insights into how plants modify and diversify these molecules. alchetron.comwikipedia.org

Historical Perspectives on the Research of 4-(beta-D-glucosyloxy)benzoate

The study of this compound, a specific glucosylated benzoate derivative, has evolved alongside advancements in phytochemical analysis. Initial investigations into phenolic compounds in plants often dealt with complex mixtures, and the isolation of individual glycosides was a significant challenge. The first report of 4-(beta-D-glucosyloxy)benzoic acid's isolation dates back to the mid-20th century during studies on coniferous species. smolecule.com

A notable milestone in the research of this compound was its identification as an endogenous growth inhibitor in the pollen of Pinus densiflora in the 1980s. smolecule.comwikidata.org This discovery highlighted its physiological role in plants. Subsequent research has led to its identification in a variety of other plant species, including those from the Apiaceae family, such as fennel. medchemexpress.com

More recent research has focused on its biological activities. For example, studies have revealed its potential as a tyrosinase inhibitor, suggesting possible applications. ebi.ac.uk The enzymatic synthesis of this compound, involving the enzyme 4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase, has also been a subject of investigation, shedding light on its biosynthesis in plants. alchetron.comwikipedia.org The continued exploration of its natural occurrence and biological properties underscores its importance in the broader field of natural product chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H16O8 | nih.gov |

| Molecular Weight | 300.26 g/mol | nih.gov |

| IUPAC Name | 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | nih.gov |

| Monoisotopic Mass | 300.08451746 Da | nih.gov |

Natural Occurrence of this compound

| Plant Species | Family | Part of Plant |

| Pinus densiflora (Japanese red pine) | Pinaceae | Pollen |

| Rhodiola crenulata | Crassulaceae | Not specified |

| Nandina domestica (Heavenly bamboo) | Berberidaceae | Leaves |

| Cydonia vulgaris (Quince) | Rosaceae | Peels |

| Erigeron breviscapus | Asteraceae | Not specified |

| Berchemia pakistanica | Rhamnaceae | Not specified |

| Picea abies (Norway spruce) | Pinaceae | Not specified |

| Althaea rosea (Hollyhock) | Malvaceae | Not specified |

| Symphytum officinale (Comfrey) | Boraginaceae | Not specified |

| Fennel | Apiaceae | Seeds |

This table is not exhaustive and represents a selection of plants where the compound has been identified.

Structure

3D Structure

Properties

Molecular Formula |

C13H15O8- |

|---|---|

Molecular Weight |

299.25 g/mol |

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1 |

InChI Key |

XSSDYIMYZONMBL-BZNQNGANSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Research

Phytochemical Investigations of Botanical Sources

Phytochemical studies have identified 4-(beta-D-glucosyloxy)benzoate in both gymnosperms and angiosperms. These investigations are crucial for understanding the distribution of this compound in the plant kingdom.

Occurrence in Gymnosperms (e.g., Pinus densiflora)

Research has confirmed the presence of this compound in gymnosperms. Notably, it has been identified in the pollen of Pinus densiflora, the Japanese red pine. smolecule.comwikipedia.orgalchetron.comwikidata.org The enzyme responsible for its synthesis, 4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase, which combines UDP-glucose and 4-hydroxybenzoate, has also been found in the pollen of this species. wikipedia.orgalchetron.com

Presence in Angiosperms (e.g., Cydonia vulgaris, Taraxacum kok-saghyz, Solanum lycopersicum, Sarcandra glabra, Berchemia pakistanica, Gentiana scabra, Erigeron breviscapus, Fennel seeds)

The compound is widely distributed among angiosperms. It has been isolated from the peels of quince (Cydonia vulgaris). wikidata.orgebi.ac.uk Studies on dandelion species have detected its presence, such as in Taraxacum kok-saghyz. In the Micro-Tom tomato (Solanum lycopersicum), this compound was identified in both leaves and roots. nih.govresearchgate.net

Further research has led to the isolation of this compound from:

The whole plant of Sarcandra glabra. mdpi.com

The plant Berchemia pakistanica, from which novel dimeric 4-(glucosyloxy)benzoates called Pakistolides A and B have also been isolated. researchgate.net

The medicinal plant Gentiana scabra.

The traditional Chinese medicine Erigeron breviscapus. semanticscholar.orgmdpi.com

The seeds of fennel (Foeniculum vulgare). nih.govmedchemexpress.com

The following table summarizes the occurrence of this compound in various angiosperm species.

| Botanical Source | Common Name | Family |

| Cydonia vulgaris | Quince | Rosaceae |

| Taraxacum kok-saghyz | Russian Dandelion | Asteraceae |

| Solanum lycopersicum | Tomato | Solanaceae |

| Sarcandra glabra | Chloranthaceae | |

| Berchemia pakistanica | Rhamnaceae | |

| Gentiana scabra | Japanese Gentian | Gentianaceae |

| Erigeron breviscapus | Asteraceae | |

| Foeniculum vulgare | Fennel | Apiaceae |

Detection in Specific Plant Tissues (e.g., pollen, peels, leaves, roots)

The localization of this compound varies within the plant. It has been specifically detected in:

Pollen: As noted, it is found in the pollen of Pinus densiflora. smolecule.comwikipedia.orgwikidata.org

Peels: The peels of quince (Cydonia vulgaris) are a known source of this compound. wikidata.orgebi.ac.uk

Leaves and Roots: In the Micro-Tom tomato (Solanum lycopersicum), the compound has been identified in both the leaves and roots. nih.gov

Isolation Methodologies in Phytochemistry Research

The extraction and purification of this compound from plant sources involve standard phytochemical techniques.

Solvent Extraction Protocols

Solvent extraction is the initial step in isolating this compound from plant material. Methanol is a commonly used solvent for this purpose. For instance, the isolation of dimeric 4-(glucosyloxy)benzoates from Berchemia pakistanica involved the use of methanolic extracts. researchgate.net

Chromatographic Purification Strategies (e.g., preparative HPLC)

Following solvent extraction, various chromatographic techniques are employed for the purification of this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a key method for obtaining the pure compound. researchgate.net In the study of Berchemia pakistanica, extensive NMR studies were used to establish the structures of the isolated compounds. researchgate.net

Biosynthetic Pathways and Enzymology

Enzymatic Biogenesis of 4-(beta-D-glucosyloxy)benzoate

The formation of this compound is an enzymatic process catalyzed by a specific glucosyltransferase. This reaction is a key step in the glycosylation of 4-hydroxybenzoate (B8730719), a common phenolic compound in plants.

Characterization of UDP-Glucose:4-Hydroxybenzoate Glucosyltransferase (EC 2.4.1.194)

The enzyme responsible for the synthesis of this compound is UDP-glucose:4-hydroxybenzoate glucosyltransferase, classified under EC number 2.4.1.194. genome.jpwikipedia.org This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to 4-hydroxybenzoate, forming this compound and UDP. wikipedia.orgkegg.jp

Other names for this enzyme include uridine (B1682114) diphosphoglucose-4-hydroxybenzoate glucosyltransferase, HBA glucosyltransferase, and p-hydroxybenzoate glucosyltransferase (PHB glucosyltransferase). genome.jpwikipedia.org In cell cultures of Lithospermum erythrorhizon, this glucosyltransferase was purified and found to have a molecular weight of 47,500 Da, an isoelectric point at pH 5.0, and an optimal pH of 7.8. nih.gov The enzyme activity does not depend on metal cofactors. nih.gov

Studies on UDP-glucose:4-hydroxybenzoate glucosyltransferase have revealed a high degree of specificity for its substrates. The enzyme from Lithospermum erythrorhizon cell cultures is highly specific for p-hydroxybenzoate and UDP-glucose. nih.gov In contrast, a glucosyltransferase from tobacco cells showed broad substrate specificity, reacting with various phenylpropanoids but exhibiting negligible activity with hydroxybenzoates like 4-hydroxybenzoic acid. nii.ac.jp

A glucosyltransferase from Rauwolfia serpentina cell suspensions also demonstrated a relatively unspecific substrate acceptance, glucosylating a number of phenolic compounds. cdnsciencepub.com In delphinium, the recombinant DgpHBAGT protein, which synthesizes p-hydroxybenzoyl-glucose (pHBG), showed a high preference for p-hydroxybenzoic acid (pHBA) in vitro. oup.com Similarly, a glucosyltransferase from radish, Rs89B1, primarily glycosylates the para-position of mono-, di-, and trihydroxy benzoic acids, with its substrate affinity influenced by the presence and position of the hydroxyl group on the benzene (B151609) ring. researchgate.net

Table 1: Substrate Specificity of Various Glucosyltransferases

| Enzyme Source | Preferred Substrates | Substrates with Negligible Activity | Reference |

|---|---|---|---|

| Lithospermum erythrorhizon | p-hydroxybenzoate, UDP-glucose | Not specified | nih.gov |

| Tobacco (Nicotiana tabacum) | Hydroxycoumarins (scopoletin, esculetin), Flavonoids (kaempferol, quercetin) | Hydroxybenzoates (4-hydroxybenzoic acid, salicylic (B10762653) acid) | nii.ac.jp |

| Rauwolfia serpentina | p-Nitrophenol, β-Naphthol, Thymol | Indole (B1671886) alkaloids | cdnsciencepub.com |

| Delphinium (recombinant DgpHBAGT) | p-Hydroxybenzoic acid (pHBA) | p-Coumaric acid, Ferulic acid (lower preference) | oup.com |

| Radish (Rs89B1) | para-position of mono-, di-, and trihydroxy benzoic acids | Not specified | researchgate.net |

Kinetic studies of UDP-glucose:4-hydroxybenzoate glucosyltransferase from Lithospermum erythrorhizon revealed Km values of 0.264 mM for p-hydroxybenzoate and 0.268 mM for UDP-glucose. nih.gov Initial velocity studies suggest a sequential reaction mechanism, where both substrates must bind to the enzyme before any product is released. nih.gov Further analysis with product inhibition patterns indicated an ordered sequential bi-bi mechanism, with UDP-glucose being the first substrate to bind and UDP being the last product to be released. nih.gov This mechanism also involves the formation of a dead-end complex between the enzyme and this compound, and an abortive complex between the enzyme-UDP complex and p-hydroxybenzoate. nih.gov

For the glucosyltransferase from tobacco, the Km values for UDP-glucose, scopoletin, and esculetin (B1671247) were determined to be 43 µM, 150 µM, and 25 µM, respectively. nii.ac.jp The reaction kinetics of this enzyme also followed a sequential mechanism. nii.ac.jp

Table 2: Kinetic Parameters of Glucosyltransferases

| Enzyme Source | Substrate | Km Value | Mechanism | Reference |

|---|---|---|---|---|

| Lithospermum erythrorhizon | p-hydroxybenzoate | 0.264 mM | Ordered Sequential Bi-Bi | nih.gov |

| Lithospermum erythrorhizon | UDP-glucose | 0.268 mM | Ordered Sequential Bi-Bi | nih.gov |

| Tobacco (Nicotiana tabacum) | UDP-glucose | 43 µM | Sequential | nii.ac.jp |

| Tobacco (Nicotiana tabacum) | Scopoletin | 150 µM | Sequential | nii.ac.jp |

| Tobacco (Nicotiana tabacum) | Esculetin | 25 µM | Sequential | nii.ac.jp |

Substrate Specificity Analysis

Integration within Ubiquinone and Terpenoid-Quinone Biosynthesis Pathways

The compound this compound is an intermediate in the ubiquinone and other terpenoid-quinone biosynthesis pathways. genome.jpkegg.jpgenome.jpmodelseed.orgnih.gov Ubiquinone, or coenzyme Q, is a vital electron carrier in oxidative phosphorylation. kegg.jpgenome.jp The biosynthesis of the quinoid nucleus of ubiquinone originates from the shikimate pathway, with 4-hydroxybenzoate being a key precursor. kegg.jpgenome.jpgenome.jp In soybean roots infected with Meloidogyne incognita, this compound was one of the upregulated metabolites, and the ubiquinone and other terpenoid-quinone biosynthesis pathway was among those affected. nih.gov

Role of Glycosylation in Plant Metabolic Processes (e.g., detoxification, storage)

Glycosylation is a widespread and crucial modification of secondary metabolites in plants, serving several important functions. researchgate.net It can increase the water solubility of compounds, facilitate their transport and storage within the cell (often in vacuoles), and detoxify potentially harmful substances. nii.ac.jpresearchgate.net The glycosylated forms of compounds, such as this compound, are often considered storage forms of metabolites. mdpi.com This process can also regulate the biological activity of molecules. nih.gov For instance, while some glycosides are active in their glycosylated state, others may require the removal of sugar moieties to become active. nih.gov

Precursor Analysis and Related Metabolic Routes (e.g., from 4-hydroxybenzoate)

The primary precursor for the enzymatic synthesis of this compound is 4-hydroxybenzoate. nih.govnii.ac.jpwikipedia.orgalchetron.com 4-Hydroxybenzoate itself is synthesized in plants and microorganisms through various metabolic routes.

In bacteria like E. coli, 4-hydroxybenzoate is formed from chorismate, an intermediate of the shikimate pathway, in a reaction catalyzed by chorismate lyase. wikipedia.orgalchetron.com This is the initial step in ubiquinone biosynthesis. wikipedia.orgalchetron.com In yeast, 4-hydroxybenzoate can be derived from either chorismate or tyrosine. kegg.jpgenome.jp In cell cultures of Lithospermum erythrorhizon, it has been shown that 4-hydroxybenzoate can be synthesized from p-coumarate and p-coumaroyl-coenzyme A. kegg.jp

The formation of 4-hydroxybenzoate can also occur through the hydroxylation of benzoate (B1203000) by the enzyme benzoate 4-monooxygenase, a reaction observed in Aspergillus niger. wikipedia.orgalchetron.com Once formed, 4-hydroxybenzoate serves as the acceptor molecule for the glucose moiety from UDP-glucose, leading to the production of this compound. wikipedia.orgalchetron.com

Chemical and Chemo Enzymatic Synthesis Methodologies

De Novo Chemical Synthesis Strategies

Purely chemical methods for synthesizing 4-(β-D-glucosyloxy)benzoate rely on classical organic chemistry reactions, which necessitate careful control of reaction conditions and the use of protective groups to achieve the desired regioselectivity.

The primary challenge in the chemical synthesis of 4-(β-D-glucosyloxy)benzoate is the regioselective formation of the glycosidic bond at the 4-hydroxyl group of p-hydroxybenzoic acid, while avoiding reaction at the carboxylic acid moiety. To achieve this, protective group chemistry is essential. A common strategy involves the per-acetylation of the glucose molecule, forming a stable intermediate such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (TAGB). The acetyl groups protect the hydroxyls of the glucose, preventing them from participating in side reactions and activating the anomeric carbon for glycosylation. The carboxylic acid group of p-hydroxybenzoic acid may also be transiently protected, for instance as an ester, to prevent its interference during the glycosylation step. Following the successful coupling of the protected glucose and the benzoate (B1203000) moiety, the acetyl groups are removed in a deprotection step to yield the final product. researchgate.net

The synthesis can proceed through different sequences. One approach is the direct esterification of p-hydroxybenzoic acid with glucose. This reaction can be catalyzed by a solid acid catalyst, such as γ-Al2O3 impregnated with sulfuric acid (γ-Al2O3/SO4). uad.ac.id In such a process, conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, the formation of the ester linkage is promoted. uad.ac.id

Alternatively, a chemo-enzymatic sequence can be employed. This often involves an initial chemical glycosylation step followed by enzymatic modification. For example, various β-D-glucopyranosyl hydroxybenzoates can be prepared from TAGB through amine-promoted glycosylation. researchgate.net The resulting acetylated glucoside can then undergo regioselective deacetylation. The lipase (B570770) Novozym 435 from Candida antarctica has been shown to be effective in the regioselective hydrolysis of acetyl groups on glucopyranosyl hydroxybenzoates, offering a milder and more specific alternative to purely chemical deprotection methods. researchgate.net

Protective Group Chemistry in Regioselective Glucosylation

Enzymatic and Chemo-Enzymatic Approaches

Enzymatic methods offer high specificity and milder reaction conditions compared to traditional chemical synthesis, reducing the need for complex protection and deprotection steps.

Glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs), are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. This is the primary route of glycosylation in nature. Current time information in Bangalore, IN.nih.gov

Research on plant-derived UGTs has identified several enzymes capable of glucosylating hydroxybenzoic acids. A large-scale screening of recombinant UGTs from Arabidopsis thaliana revealed 14 proteins with activity towards 2-hydroxybenzoic acid, 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. nih.gov These enzymes exhibited regioselectivity, with some forming O-glucosides at the hydroxyl groups and others forming glucose esters at the carboxyl group. nih.gov

More specific examples include UGTs from pomegranate (Punica granatum), which have been characterized for their role in hydrolyzable tannin biosynthesis. These enzymes show significant activity with 4-hydroxybenzoic acid. uniprot.orgsemanticscholar.org The kinetic properties of some of these enzymes have been determined, providing valuable data for their application in biocatalysis.

| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (μM s⁻¹) | k_cat (s⁻¹) | Reference |

| UGT84A23 | Punica granatum | 4-Hydroxybenzoic acid | 1.19 ± 0.03 | 0.43 ± 0.02 | 0.61 ± 0.03 | semanticscholar.org |

| UGT84A24 | Punica granatum | 4-Hydroxybenzoic acid | 1.17 ± 0.03 | 0.43 ± 0.01 | 0.6 ± 0.01 | semanticscholar.org |

Table 1: Kinetic parameters of selected glycosyltransferases active on 4-hydroxybenzoic acid. Data is presented as mean ± standard deviation where available.

While β-glucosidases typically catalyze the hydrolysis of glycosidic bonds, under specific conditions, their catalytic activity can be reversed to synthesize glucosides. nih.gov This process, known as reverse hydrolysis, occurs in systems with a high concentration of the sugar (glucose) and the acceptor (p-hydroxybenzoic acid) and a low water activity. The enzyme facilitates the condensation reaction between the two substrates. This approach is particularly attractive for synthesizing alkyl glucosides and has been explored for phenolic compounds as well. nih.gov For instance, an engineered β-glucosidase (N189F mutant of dalcochinase) has demonstrated high yields in the synthesis of long-chain alkyl glucosides via reverse hydrolysis. nih.gov

The efficiency of enzymatic synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentrations, enzyme concentration, and the reaction medium (e.g., use of co-solvents).

For glycosyltransferase-catalyzed reactions, the optimal pH and temperature are specific to the enzyme. For example, recombinant CsUGT74B5 from tea plants showed the highest activity at a pH of 8.0–8.5 and a temperature of 30°C. oup.com

In the case of β-glucosidase-catalyzed reverse hydrolysis, response surface methodology (RSM) has been used to optimize the synthesis of butyl glucoside. nih.gov This statistical approach allows for the modeling of the relationships between multiple variables (temperature, water content, substrate and enzyme concentrations) and the reaction yield. nih.gov For the synthesis of long-chain alkyl glucosides, optimization of glucose concentration and the use of buffer-saturated organic solvents were crucial for achieving high yields. nih.gov The choice of solvent is also critical; for example, in the synthesis of D-glucose lauric ester, the use of DMSO as a co-solvent increased yields but decreased the regioselectivity of the lipase catalyst. mdpi.com These principles of optimization are directly applicable to the synthesis of 4-(β-D-glucosyloxy)benzoate to maximize product formation and ensure high purity.

Advanced Analytical Research Techniques for Characterization and Quantification

Spectroscopic Elucidation Methodologies

Spectroscopic techniques are indispensable for the structural confirmation of 4-(beta-D-glucosyloxy)benzoate. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound. ebi.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR: ¹H NMR spectra are used to identify the protons in the molecule. For this compound, characteristic signals include those for the aromatic protons of the benzoate (B1203000) moiety and the protons of the glucose unit. The anomeric proton of the β-linked glucose typically appears as a doublet with a coupling constant (J) of approximately 7-8 Hz. ¹³C NMR spectra reveal the carbon skeleton, with distinct signals for the carbonyl carbon of the benzoic acid, the aromatic carbons, and the carbons of the glucosyl group.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton networks within the glucose and benzoate moieties.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is crucial for confirming the linkage between the glucose unit and the benzoic acid, for instance, by showing a correlation between the anomeric proton of glucose and the C-4 carbon of the benzoate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to confirm the stereochemistry of the glycosidic bond.

A study on the metabolites of Berchemia pakistanica utilized 1D and 2D NMR techniques, including HMQC, HMBC, COSY, and NOESY, for the structural determination of related glucosyloxybenzoate compounds. researchgate.net Similarly, research on Cucumis melo seeds employed a comprehensive suite of 2D NMR experiments (HSQC, ¹H-¹H COSY, HMBC, and NOESY) to identify new benzoate derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound Moiety (Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent used. The following is a generalized representation based on typical values found in the literature.)

| Position | ¹H Chemical Shift (δ, multiplicity, J in Hz) | ¹³C Chemical Shift (δ) |

| Benzoate Moiety | ||

| 2', 6' | ~7.9-8.0 (d, J ≈ 8.8) | ~131.2 |

| 3', 5' | ~7.1-7.2 (d, J ≈ 8.8) | ~115.8 |

| 1' | - | ~122.5 |

| 4' | - | ~160.5 |

| C=O | - | ~165.0 |

| Glucose Moiety | ||

| 1 | ~5.2-5.4 (d, J ≈ 7.2-8.0) | ~100-105 |

| 2 | ~3.4-3.6 (m) | ~73-74 |

| 3 | ~3.4-3.6 (m) | ~76-77 |

| 4 | ~3.4-3.6 (m) | ~70-71 |

| 5 | ~3.4-3.6 (m) | ~77-78 |

| 6a, 6b | ~3.7-3.9 (m) | ~61-62 |

Data compiled from representative values in scientific literature. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Ionization Techniques:

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. kg.ac.rs

Electron Ionization (EI-MS): While less common for intact glycosides due to its high energy causing extensive fragmentation, EI-MS can be used for analyzing the aglycone (4-hydroxybenzoic acid) after hydrolysis. ebi.ac.uk

Mass Analyzers and Techniques:

High-Resolution Mass Spectrometry (HR-ESI-MS): This provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. researchgate.net The molecular formula for 4-(beta-D-glucosyloxy)benzoic acid is C₁₃H₁₆O₈. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): This technique involves the selection of a precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 299), followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. A characteristic fragmentation pattern involves the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to 4-hydroxybenzoic acid at m/z 137. kg.ac.rsnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS allows for the separation of this compound from other components in a complex mixture before its detection and identification by the mass spectrometer. kg.ac.rsobolibrary.org

In a study on Eryngium amethystinum, UPLC-LTQ-Orbitrap-MS was used to characterize 4-(β-D-glucosyloxy)benzoic acid, which showed a deprotonated molecule [M-H]⁻ at m/z 299 and a characteristic loss of 162 Da (glucose). kg.ac.rs

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Reference |

| LC-ESI-MS/MS | Negative | 299 [M-H]⁻ | 137 [M-H-glucose]⁻, 93 [M-H-glucose-CO₂]⁻ | kg.ac.rsnih.gov |

| HR-ESI-MS | Positive | 323.07363 [M+Na]⁺ (as adduct) | Not specified | mdpi.com |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex matrices such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound due to its high resolution and sensitivity.

Methodology: A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the benzoic acid moiety has a strong UV absorbance.

Applications: HPLC is used for both qualitative and quantitative analysis. Quantification is achieved by creating a calibration curve with a pure standard of this compound. The technique has been applied to quantify this compound in various plant extracts. For instance, it was used to isolate and purify polyphenols, including glucosides of aromatic acids, from quince peels. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Moieties

While intact this compound is not volatile enough for direct GC-MS analysis, this technique is valuable for analyzing its constituent parts after chemical modification.

Derivatization: For GC-MS analysis, non-volatile compounds like 4-hydroxybenzoic acid (the aglycone part) must be derivatized to increase their volatility. A common derivatization agent is BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), which converts hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

Applications: GC-MS is particularly useful for identifying the fatty acid moieties in more complex esters of this compound after methanolysis. ebi.ac.uk It is also the standard method for analyzing various benzoic acids and their derivatives in different matrices. nih.govresearchgate.net The analysis of 4-hydroxybenzoic acid by GC-MS shows a molecular ion peak at m/z 138. researchgate.net

Chemometric Analysis for Metabolite Profiling and Traceability

Chemometrics involves the use of multivariate statistical methods to analyze large and complex chemical datasets, such as those generated from metabolomic studies.

Metabolite Profiling: In metabolomics, analytical techniques like LC-MS and GC-MS generate vast amounts of data on the small molecules present in a biological sample. Chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to analyze these datasets. These methods can identify patterns and highlight the metabolites, including this compound, that are most influential in differentiating between sample groups (e.g., treated vs. untreated plants). nih.govuniversiteitleiden.nl

Traceability: Chemometric analysis of metabolite profiles can be used to trace the geographical origin of plant products. By creating a chemical "fingerprint" for a plant from a specific region, it is possible to authenticate its origin. A study on Erigeron breviscapus used high-resolution mass spectrometry coupled with chemometrics to identify characteristic compounds, including this compound, to trace its geographic source. mdpi.comsemanticscholar.org

In a study on the effects of heat stress in avocado, this compound was identified as one of the common metabolites detected in different treatment groups, showcasing its role in the plant's metabolic response. mdpi.com

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique used to reduce the dimensionality of complex datasets. It transforms a large set of variables into a smaller set of uncorrelated variables known as principal components, while retaining most of the variation present in the original data. This method is invaluable for initial data exploration, pattern recognition, and quality control in metabolomics studies.

In studies analyzing plant metabolites, PCA is often the first step to visualize the relationships between different sample groups. mdpi.comsemanticscholar.org For instance, in a metabolomic investigation of Taraxacum kok-saghyz (TKS) treated with ethephon (B41061), PCA of all identified metabolites, including this compound, revealed distinct separations between samples from different time points. mdpi.com This indicated that the treatment had a substantial effect on the plant's metabolite composition. mdpi.com The tight clustering of biological replicates within each group also confirmed the high reliability and homogeneity of the experimental data. mdpi.com

Similarly, research on Arabidopsis shoots treated with the bacterium Pseudomonas fluorescens SS101 utilized PCA to analyze significantly altered metabolites. universiteitleiden.nl The resulting PCA plot showed a clear separation between the control group, the group treated with the wild-type bacterium, and the group treated with a bacterial mutant, demonstrating distinct metabolic responses to each treatment. universiteitleiden.nl In a traceability study of Erigeron breviscapus from different geographical locations, PCA was employed to cluster samples with similar chemical compositions, thereby validating the data's suitability for more advanced discriminant analysis. semanticscholar.org

Table 1: Application of PCA in Metabolomic Studies Featuring this compound

| Study Subject | Purpose of PCA | Findings | Reference |

|---|---|---|---|

| Taraxacum kok-saghyz | To identify key factors affecting metabolite composition after ethephon treatment. | Showed clear separation between control and treatment groups over time, indicating a significant treatment effect. | mdpi.com |

| Arabidopsis & Broccoli | To discriminate between plant shoots based on metabolic changes induced by root bacteria. | Revealed clear discrimination between treatments, separating control, wild-type, and mutant bacterial strains. | universiteitleiden.nl |

| Erigeron breviscapus | To perform an initial unsupervised classification of samples from different geographic origins. | Clustered samples based on similar compound profiles, confirming data credibility for further analysis. | mdpi.comsemanticscholar.org |

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis method that enhances the separation between predefined sample classes. Unlike PCA, OPLS-DA uses class information to model the variation in the dataset, separating the variation that is predictive (correlated to class distinction) from the non-predictive (orthogonal) variation. This refinement allows for a more precise identification of the variables responsible for differentiating the groups.

OPLS-DA is widely applied in metabolomics to identify potential biomarkers. In a study investigating the effects of UV radiation on Micro-Tom tomato plants, an OPLS-DA model clearly distinguished between UV-treated and control samples in both leaves and roots. nih.govunipi.it This supervised modeling was crucial for subsequently identifying the specific metabolites, including this compound, that contributed most to this separation. nih.govunipi.it

In a study aiming to trace the geographical origin of Erigeron breviscapus, OPLS-DA was used to confirm the classification of samples from four different regions. mdpi.com The results were consistent with the initial PCA findings but provided a clearer distinction between the groups. mdpi.com To ensure the model's validity and prevent over-fitting, a permutation test was performed, which confirmed the robustness of the OPLS-DA model. mdpi.com

Table 2: OPLS-DA Model Parameters in Erigeron breviscapus Traceability Study

| Parameter | Description | Value |

|---|---|---|

| R2 | Represents the percentage of Y matrix information explained by the model. | > 0.99 |

| Q2 | Represents the predictive ability of the model. | > 0.99 |

| Q2 intercept | Intercept of the Q2 regression line with the Y-axis in the permutation test; a value < 0.05 indicates no over-fitting. | < 0.05 |

Data sourced from a study on the geographical traceability of Erigeron breviscapus. mdpi.com

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis (HCA) is another unsupervised technique used to group samples or variables based on their similarity. It organizes data into a tree-like structure called a dendrogram, where the proximity of branches indicates the degree of similarity. HCA is often presented as a heatmap, where colors represent the abundance of metabolites across different samples, providing an intuitive visualization of the data structure.

In a study of Arabidopsis shoots, HCA was performed on metabolites that were differentially regulated upon treatment with root bacteria. universiteitleiden.nl This analysis grouped the metabolites into distinct clusters based on their accumulation patterns. universiteitleiden.nl For example, one cluster might contain metabolites that were depleted in plants treated with both the wild-type bacterium and its mutant, while another cluster could comprise metabolites that accumulated in response to treatment. universiteitleiden.nl this compound was among the metabolites included in this analysis. universiteitleiden.nl

Table 3: Use of HCA in Plant Metabolomics

| Study Subject | HCA Methodology | Purpose | Reference |

|---|---|---|---|

| Arabidopsis | Based on differentially regulated semi-polar metabolites. | To group metabolites into clusters with similar expression patterns in response to bacterial treatments. | universiteitleiden.nl |

| Micro-Tom Tomato | Based on the full metabolome, using Euclidean distance and Ward's linkage rule. | To visualize the relatedness across different treatments (control vs. UV) and time points. | nih.gov |

| Glycine soja (Wild Soybean) | Performed on metabolite profiles within a specific QTL cluster. | To analyze the metabolite profiles of 195 different plant accessions. | charlotte.edu |

Variable Importance in Projection (VIP) Analysis

Variable Importance in Projection (VIP) is a metric derived from OPLS-DA models that summarizes the influence of each variable on the model's explanation of both the X (predictor variables, e.g., metabolites) and Y (response variable, e.g., sample class) matrices. Variables with a VIP score greater than 1 are generally considered important for discriminating between the classes. This analysis is critical for moving from a general model to identifying specific biomarker candidates.

In the metabolomic study of UV-treated Micro-Tom tomato plants, VIP analysis was performed on the OPLS-DA model to pinpoint the metabolites that were most significant in distinguishing between the control and UV-exposed groups. unipi.itmdpi.com this compound was identified as a key discriminant marker in the leaves, with a VIP score of 1.76. nih.govmdpi.com This high score indicates its strong contribution to the metabolic differentiation caused by UV treatment. nih.govmdpi.com

The research on Erigeron breviscapus also utilized VIP analysis, setting a threshold of VIP > 1 and a p-value < 0.01 to select the most robust and significant biomarkers for geographical traceability. mdpi.com This combined statistical approach ensures that the identified markers are not only influential in the model (high VIP) but also statistically significant.

Table 4: Detailed VIP Analysis Data for this compound in Tomato Leaves

| Compound Name | VIP Score (± STD) | p-value | Log₂ Fold Change (UV vs. Control) |

|---|---|---|---|

| This compound | 1.76 ± 0.85 | ** | 10.55 |

\p ≤ 0.05, **p < 0.01, ***p < 0.001. Data sourced from a study on Micro-Tom tomato plants. nih.govunipi.itmdpi.com*

Biological Roles and Mechanistic Investigations

Enzyme Modulation and Inhibition Studies

The interaction of 4-(beta-D-glucosyloxy)benzoate and its derivatives with various enzymes has been a subject of scientific investigation, revealing specific inhibitory activities.

Interaction with Tyrosinase and Pigmentation Processes

4-(beta-D-glucosyloxy)benzoic acid has been identified as an inhibitor of tyrosinase, a key enzyme in the biochemical pathway responsible for melanin (B1238610) production and pigmentation. smolecule.comebi.ac.ukobolibrary.org Its inhibitory action suggests a potential role in modulating pigmentation processes in biological systems. smolecule.combiodeep.cn The discovery of its tyrosinase inhibitory activity was first reported following assay-guided fractionation of an extract from Nandina domestica leaves, which showed potent activity. ebi.ac.ukobolibrary.orgwikidata.org This interaction highlights the compound's potential as a modulator of melanin synthesis. smolecule.com

Inhibitory Effects on Alpha-Glucosidase (for dimeric derivatives)

Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, which helps in managing postprandial blood glucose levels. nih.gov While this compound itself is not highlighted for this activity, certain dimeric derivatives have shown significant inhibitory potential against α-glucosidase. researchgate.net

Novel dimeric 4-(glucosyloxy)benzoates, specifically Pakistolides A and B isolated from the plant Berchemia pakistanica, have demonstrated significant, concentration-dependent inhibition of α-glucosidase. researchgate.netnih.gov Similarly, other related dimeric compounds, Berchemins A and B, have been noted for their inhibitory action on this enzyme. researchgate.net These findings suggest that the dimerization of 4-(glucosyloxy)benzoate structures can lead to potent α-glucosidase inhibitors.

Interactive Data Table: α-Glucosidase Inhibition by Dimeric Derivatives

| Compound/Derivative | Source Organism | IC₅₀ Value (µM) |

| Pakistolide A | Berchemia pakistanica | Data not specified in abstract |

| Pakistolide B | Berchemia pakistanica | Data not specified in abstract |

| Berchemin A | Berchemia sp. | Data not specified in abstract |

| Berchemin B | Berchemia sp. | Data not specified in abstract |

Inhibitory Effects on Lipoxygenase (for dimeric derivatives)

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammatory processes. nih.gov Inhibition of LOX is a target for managing inflammatory conditions. researchgate.netnih.gov Dimeric derivatives of this compound have been found to be effective inhibitors of this enzyme class.

Pakistolides A and B, the same dimeric compounds from Berchemia pakistanica, also exhibit concentration-dependent inhibitory activity against lipoxygenase. researchgate.net This dual inhibitory action on both α-glucosidase and lipoxygenase makes these dimeric structures subjects of further scientific interest. researchgate.net

Role in Oxidative Stress Response Mechanisms

This compound demonstrates notable antioxidant properties, enabling it to play a role in the cellular response to oxidative stress. smolecule.com This activity is crucial for mitigating the damage caused by reactive oxygen species (ROS), which are linked to various pathological conditions and aging.

Cellular Signaling Pathway Modulation

The compound's role extends to the modulation of cellular signaling pathways, particularly under conditions of oxidative stress. smolecule.com Studies suggest it can influence metabolic responses through these interactions. smolecule.com For instance, in skeletal muscle of mice, this compound is recognized as a metabolite within energy-sensing pathways, such as the AMPK pathway, which is critical for maintaining cellular energy homeostasis. biorxiv.org Furthermore, in soybeans responding to infection, this compound is involved in metabolic pathways like ubiquinone biosynthesis and oxidative phosphorylation, which are integral to the plant's defense and stress response. nih.gov The transcription factor Yap1p, which is activated by compounds altering the cell's redox status, regulates several antioxidant genes, indicating a potential pathway through which phenolic compounds like this compound could exert their effects. chalmers.se

Influence on Plant Physiology and Stress Adaptation

In plants, this compound is a secondary metabolite involved in growth regulation, stress adaptation, and defense. It was first identified as an endogenous growth inhibitor in the pollen of Pinus densiflora. smolecule.comwikipedia.org Its presence is also noted in adaptogenic plants like Rhodiola crenulata and Rhodiola rosea. smolecule.comnih.gov

The compound's concentration within plant tissues is dynamic and responds to environmental stressors. In avocado (Persea americana), the levels of this compound were observed to decrease on the first day of heat stress but increased by the second day, indicating its role in the adaptation mechanism to thermal stress. mdpi.com Similarly, in tomato (Solanum lycopersicum), exposure to UV radiation leads to an accumulation of this compound, where it contributes to the plant's antioxidant defense and UV-screening capabilities. unipi.it In soybeans, its accumulation is part of a broader defense strategy against pathogens like the root-knot nematode Meloidogyne incognita, where it is upregulated and involved in pathways such as isoflavonoid (B1168493) and ubiquinone biosynthesis. nih.gov

Response to Abiotic Stress (e.g., heat stress, UV treatments)

Plants modulate their metabolic processes to acclimate to and defend against abiotic stressors. The compound this compound has been identified as a responsive metabolite in various plants under different stress conditions, including UV radiation and heat.

In studies involving Micro-Tom tomato plants, short daily UV treatments prompted significant changes in the leaf metabolome. nih.govmdpi.com Analysis revealed that 4-(β-D-glucosyloxy)benzoate was among the leaf metabolic markers that weighed most significantly in the plant's response to UV treatment. nih.gov Specifically, its abundance showed a remarkable enhancement, with a Log2 Fold Change (Log2FC) of 10.55 compared to control samples, indicating a substantial upregulation in response to UV exposure. nih.govunipi.it This suggests a potential role for the compound in UV protection or signaling pathways activated by UV radiation. unipi.it The UV RESISTANCE LOCUS 8 (UVR8) photoreceptor is known to perceive UV-B and initiate downstream signaling, which includes modifications in metabolic pathways like phenylpropanoid biosynthesis. unipi.it

Heat stress also affects the concentration of this compound. In avocado (Persea americana Mill.), this compound was identified as one of thirteen common metabolites that responded to heat stress over a two-day period. mdpi.com On the first day of heat stress, the level of this compound decreased. However, by the second day, its concentration showed an increase. mdpi.com This dynamic change suggests a role in the plant's acclimation process to prolonged heat.

Furthermore, in the rubber-producing plant Taraxacum kok-saghyz (TKS), treatment with ethephon (B41061), a compound that releases the stress-related plant hormone ethylene, led to a downregulation of this compound. mdpi.com This was observed as part of a broader change in benzene-substituted derivatives, indicating its involvement in hormone-induced stress response pathways. mdpi.com

Table 1: Response of this compound to Abiotic Stress

| Plant Species | Abiotic Stressor | Observed Change in Compound Level | Source |

|---|---|---|---|

| Micro-Tom Tomato (Solanum lycopersicum L.) | UV Treatment | Significantly increased in leaves (Log2FC = 10.55) | nih.govunipi.it |

| Avocado (Persea americana Mill.) | Heat Stress | Decreased on day 1, then increased by day 2 | mdpi.com |

| Taraxacum kok-saghyz | Ethephon Treatment (ethylene-induced stress) | Downregulated | mdpi.com |

Interaction with Rhizosphere Bacteria and Induced Plant Responses

The rhizosphere, the soil region directly influenced by plant roots, is a hub of complex interactions between plants and microorganisms. Certain root-colonizing bacteria can trigger systemic changes in the plant's chemistry, a phenomenon known as induced systemic resistance (ISR), which enhances the plant's defense against pathogens and promotes growth.

Research on the interaction between the plant growth-promoting bacterium Pseudomonas fluorescens SS101 and plants from the Brassicaceae family has shown that this bacterium can significantly alter the plant's metabolome. universiteitleiden.nl In both Arabidopsis thaliana and two cultivars of Broccoli (Brassica oleracea var. italica), treatment of the roots with P. fluorescens SS101 led to changes in the levels of various secondary metabolites in the shoots, including 4-(β-D-Glucosyloxy)benzoate. universiteitleiden.nl

This modulation of plant chemistry is linked to the bacterium's metabolic processes. A study using a cysH gene mutant of P. fluorescens SS101, which is deficient in sulfur metabolism, revealed that the bacterium's ability to alter plant chemistry was affected. universiteitleiden.nl This suggests that bacterial sulfur metabolism is associated with the induced changes in the plant's secondary metabolite profile. The alteration of compounds like 4-(β-D-Glucosyloxy)benzoate in the shoots following root colonization by bacteria demonstrates a systemic response, where signals from the root-microbe interaction are transmitted throughout the plant, modifying its chemical composition. universiteitleiden.nl

Table 2: Modulation of this compound by Rhizosphere Bacteria

| Plant Species/Cultivar | Bacterial Treatment | Effect | Source |

|---|---|---|---|

| Arabidopsis thaliana | Pseudomonas fluorescens SS101 | Alteration in the level of 4-(β-D-Glucosyloxy)benzoate in shoots. | universiteitleiden.nl |

| Broccoli (Brassica oleracea) | Pseudomonas fluorescens SS101 | Alteration in the level of 4-(β-D-Glucosyloxy)benzoate in shoots. | universiteitleiden.nl |

| Arabidopsis & Broccoli | P. fluorescens SS101 cysH-mutant | The magnitude of changes in plant chemistry was altered compared to the wild-type bacterium, linking bacterial sulfur metabolism to the induced response. | universiteitleiden.nl |

Metabolomic and Transcriptomic Profiling in Biological Systems

Global Metabolite Analysis in Plant Systems

Global metabolite analysis, or metabolomics, allows for the comprehensive identification and quantification of small molecules within a biological system. This approach is instrumental in uncovering the biochemical phenotype of an organism and how it responds to genetic and environmental changes.

Identification of Differentially Expressed Metabolites

Metabolomic studies have identified 4-(beta-D-glucosyloxy)benzoate as a differentially expressed metabolite in various plant species under different conditions. For instance, in avocado ( Persea americana Mill.), this compound was among 13 common metabolites detected that showed changes in response to heat stress. mdpi.com Its levels, along with ten other metabolites, decreased after the first day of heat stress but increased by the second day. mdpi.com In a study on the effects of ethephon (B41061) on Taraxacum kok-saghyz (TKS), this compound was identified as a downregulated benzene-substituted derivative. mdpi.com Similarly, in Micro-Tom tomato (Solanum lycopersicum L.) plants subjected to short daily UV treatments, 4-(β-D-glucosyloxy)benzoate was one of the metabolites showing a remarkably enhanced or reduced fold change compared to control samples. nih.govmdpi.com In soybean roots infected with the root-knot nematode Meloidogyne incognita, this compound was one of 69 upregulated metabolites. nih.gov

Table 1: Differential Expression of this compound in Various Plant Species

| Plant Species | Condition/Treatment | Effect on this compound | Reference |

|---|---|---|---|

| Avocado (Persea americana Mill.) | Heat Stress | Decreased on day 1, increased on day 2 | mdpi.com |

| Taraxacum kok-saghyz | Ethephon Treatment | Downregulated | mdpi.com |

| Micro-Tom Tomato (Solanum lycopersicum L.) | UV Treatment | Enhanced or reduced fold change | nih.govmdpi.com |

| Soybean (Glycine max) | Meloidogyne incognita Infection | Upregulated | nih.gov |

| Broccoli (Brassica oleracea) | Root treatment with Pseudomonas fluorescens SS101 | Reduced | universiteitleiden.nl |

Comparative Metabolomics in Response to Environmental Stimuli

Comparative metabolomics reveals how different environmental stimuli trigger distinct metabolic responses in plants. In avocado, heat stress led to significant changes in the metabolome, with 33 differentially expressed metabolites after one day and 48 after two days of treatment. mdpi.com The study on Micro-Tom tomatoes under UV radiation also highlighted the plant's metabolic plasticity, with distinct profiles observed in leaves and roots. nih.govmdpi.com Root treatment of Arabidopsis and Broccoli with the bacterium Pseudomonas fluorescens SS101 and its mutant led to significant alterations in the shoot metabolome, affecting pathways like flavonoid, hydroxycinnamate, and glucosinolate biosynthesis. universiteitleiden.nl In soybean, infection by M. incognita resulted in the upregulation of metabolites involved in defense pathways such as isoflavonoid (B1168493) and indole (B1671886) alkaloid biosynthesis. nih.gov

Integration of Transcriptomic Data with Metabolomic Profiles

Combining transcriptomic and metabolomic data allows for a more comprehensive understanding of the link between gene expression and metabolic output. This integrated approach is crucial for elucidating the regulatory networks that govern the biosynthesis of compounds like this compound.

Gene Expression Analysis Associated with Compound Accumulation

Studies have begun to link the accumulation of this compound and related phenolic compounds to the expression of specific genes. In the Micro-Tom tomato study, UV treatment not only altered the metabolite profile but also modulated the expression of genes involved in the UVR8 signaling pathway and the initial steps of phenolic biosynthesis. nih.govmdpi.com For example, the expression of HY5, a key gene in light signaling, was induced by UV treatment, which correlated with changes in the phenolic profile. mdpi.com In soybean roots infected with M. incognita, the upregulation of flavonoid biosynthesis metabolites, including coumestrol (B1669458) and psoralidin, was speculated to be associated with the altered methylation and expression of MYB transcription factors. nih.gov A study on wild soybean (Glycine soja) also aimed to investigate the genetic basis of specialized metabolite production, which would include compounds like this compound. charlotte.edu

Table 2: Examples of Genes Associated with Phenolic Compound Accumulation

| Plant Species | Condition/Treatment | Associated Genes/Gene Families | Metabolic Pathway | Reference |

|---|---|---|---|---|

| Micro-Tom Tomato (Solanum lycopersicum L.) | UV Treatment | HY5, CHS, FLS | UVR8 signaling, Flavonoid biosynthesis | mdpi.com |

| Soybean (Glycine max) | Meloidogyne incognita Infection | MYB Transcription Factors | Flavonoid biosynthesis | nih.gov |

| Avocado (Persea americana Mill.) | Heat Stress | Differentially expressed genes in phenylpropanoid biosynthesis | Phenylpropanoid biosynthesis | mdpi.com |

| Taraxacum kok-saghyz | Ethephon Treatment | Genes related to phenylpropanoid biosynthesis | Phenylpropanoid biosynthesis | mdpi.com |

Elucidation of Regulatory Networks in Biosynthesis

The biosynthesis of this compound involves the glycosylation of 4-hydroxybenzoate (B8730719), a reaction catalyzed by UDP-glycosyltransferases (UGTs). The enzyme 4-hydroxybenzoate 4-O-beta-D-glucosyltransferase facilitates the transfer of a glucosyl group from UDP-glucose to 4-hydroxybenzoate. smolecule.com The identification and functional characterization of UGTs are key to understanding the regulation of this process. In grapevine (Vitis vinifera), three UGTs capable of glycosylating a range of phenolic acids, including gallic acid, were identified and characterized. oup.com In soybean, transcriptome analysis following M. incognita infection revealed differentially expressed genes enriched in pathways like phenylpropanoid biosynthesis and plant hormone signal transduction, which could influence the production of this compound. nih.gov Furthermore, the study highlighted the role of N6-methyladenosine (m6A) RNA methylation as a potential regulatory layer influencing gene expression in response to infection. nih.gov For example, 34 genes were found to be hypomethylated and upregulated, while 39 were hypermethylated and downregulated, suggesting a negative correlation between m6A methylation and transcript abundance. nih.gov

Research on Structural Analogs and Derivatives

Investigation of Dimeric 4-(glucosyloxy)benzoates

Research into dimeric forms of 4-(glucosyloxy)benzoates has revealed novel compounds with significant biological activities. These investigations often involve the isolation and structural elucidation of natural products.

Pakistolides A and B are two such novel dimeric 4-(β-D-glucosyloxy)benzoates isolated from the plant Berchemia pakistanica. researchgate.netscispace.com Their structures were determined through extensive nuclear magnetic resonance (NMR) studies. researchgate.net Both compounds were found to be potent inhibitors of α-glucosidase and lipoxygenase enzymes. researchgate.net Furthermore, Pakistolide B demonstrated notable antioxidant potential. researchgate.net

Another area of investigation involves macrocyclic glycosides, which can be considered a form of dimer. From the leaves of Heliciopsis terminalis, researchers isolated Heliciopside A. nih.govmdpi.com Its structure was identified as a 4-[(6′-O-β-D-allopyranosyl)oxy]hydroxy-benzoic acid cyclic dimeric inner ester. nih.govmdpi.com This complex macrocycle represents a unique structural variation on the simple benzoate (B1203000) glycoside monomer. nih.gov The structural determination of these dimeric compounds was accomplished using comprehensive spectroscopic data, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS). researchgate.netnih.gov

| Dimeric Compound | Source Organism | Structural Feature | Noted Biological Activity | Citation |

| Pakistolide A | Berchemia pakistanica | Dimeric 4-(β-D-glucosyloxy)benzoate | α-glucosidase and lipoxygenase inhibition | researchgate.netscispace.com |

| Pakistolide B | Berchemia pakistanica | Dimeric 4-(β-D-glucosyloxy)benzoate | α-glucosidase and lipoxygenase inhibition, antioxidant | researchgate.netscispace.com |

| Heliciopside A | Heliciopsis terminalis | Cyclic dimeric inner ester of a 4-(allopyranosyloxy)hydroxy-benzoic acid | Stimulates glucose uptake in adipocytes | nih.govmdpi.com |

Studies on Other Phenolic Acid Glycosides

The broader family of phenolic acid glycosides, to which 4-(β-D-glucosyloxy)benzoate belongs, is a diverse group of natural products. Studies on these related compounds help to contextualize the properties of 4-(β-D-glucosyloxy)benzoate. Phenolic acid glycosides are widespread in the plant kingdom. For instance, 4-(β-D-glucosyloxy)benzoic acid itself has been identified in various plants, including Pinus densiflora (pollen), Rhodiola species, Nandina domestica, and Dracocephalum peregrinum. smolecule.comebi.ac.ukwikidata.orgmdpi.com

Research on the peels of quince (Cydonia vulgaris) led to the isolation of numerous polyphenols, including three previously unknown glucosides of aromatic acids. ebi.ac.uk Similarly, a study on Ehretia obtusifolia identified several phenolic constituents, such as methyl 2-O-feruloyl-1a-O-vanillactate and trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside. scilit.com These compounds are structurally more complex than 4-(β-D-glucosyloxy)benzoate but share the core feature of a sugar moiety linked to a phenolic acid derivative. scilit.com

Metabolomic studies also contribute to the discovery of new phenolic glycosides. A comparative analysis of tomato plants (Solanum lycopersicum) identified gallic acid 4-O-glucoside and various derivatives of hydroxycinnamic acids, such as caffeoyl aspartic acid and p-coumaroyl tartaric acid. nih.gov

| Phenolic Acid Glycoside Example | Source Organism(s) | Structural Class | Citation |

| 4-(β-D-glucosyloxy)benzoic acid | Pinus densiflora, Rhodiola crenulata, Nandina domestica, Dracocephalum peregrinum | Hydroxybenzoic acid glycoside | smolecule.comebi.ac.ukwikidata.orgmdpi.com |

| Gallic acid 4-O-glucoside | Solanum lycopersicum | Hydroxybenzoic acid glycoside | nih.gov |

| trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside | Ehretia obtusifolia | Hydroxycinnamic acid glycoside | scilit.com |

| Caffeoyl aspartic acid | Solanum lycopersicum | Hydroxycinnamic acid glycoside | nih.gov |

| Methyl 2-O-feruloyl-1a-O-vanillactate | Ehretia obtusifolia | Complex phenolic ester | scilit.com |

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 4-(β-D-glucosyloxy)benzoate and its analogs, SAR studies have focused on how modifications to the aglycone or the sugar moiety affect their interaction with biological targets like enzymes.

In the case of the dimeric pakistolides, their structure is directly linked to their function as enzyme inhibitors. researchgate.net Studies on phenolic constituents from Ehretia obtusifolia revealed that while most of the isolated compounds were noncompetitive inhibitors of the lipoxygenase enzyme, one derivative, trans 4-hydroxycyclohexyl-2-O-p-coumaroyl β-D-glucopyranoside, acted as an uncompetitive inhibitor. scilit.com This suggests that even subtle changes in the aglycone structure can alter the mechanism of enzyme inhibition. scilit.com

Research on polyphenols from quince peels utilized cluster analysis to group compounds based on the substituents on their aromatic rings in relation to their antioxidant and radical scavenging capacities. ebi.ac.uk This type of analysis is a direct approach to establishing SAR, demonstrating that the nature and position of substituents are key determinants of antioxidant activity. ebi.ac.uk Similarly, studies on glucosylpolyphenols designed to inhibit protein aggregation found that the binding mode involved specific interactions with the sugar moiety and the aromatic protons of the aglycone. This highlights the importance of both the glycone and aglycone parts of the molecule for biological interaction.

Synthesis of Novel Derivatives for Research Probing

The chemical synthesis of novel derivatives is a powerful tool for probing biological systems and for developing compounds with enhanced or specific properties. Synthetic efforts allow researchers to create structures that are not available from natural sources and to systematically modify a lead compound to explore its SAR.

The synthesis of xanthone (B1684191) glucosides, which are structurally related to 4-(β-D-glucosyloxy)benzoate, provides a model for derivatization strategies. mdpi.com Methods such as nucleophilic substitution have been used to add alkyl or benzyl (B1604629) groups to the core structure, thereby modifying properties like solubility. mdpi.com Total synthesis of xanthone glucosides has also been achieved from basic starting materials, including protected glucose derivatives and phloroglucinol (B13840) derivatives, demonstrating the feasibility of building complex glycosides from scratch. mdpi.com

In another example, a novel liquid crystal compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, was prepared and characterized. tubitak.gov.tr While the application was in materials science, the synthesis demonstrates how the benzoate structure can be extensively modified, in this case by creating an ester linkage to another substituted phenolic group. tubitak.gov.tr Such synthetic strategies are directly applicable to creating novel probes based on the 4-(β-D-glucosyloxy)benzoate scaffold for biological research. For instance, a series of glucosylpolyphenols were synthesized to investigate their potential as inhibitors of Fyn kinase activation, a process relevant to neurodegenerative conditions.

Future Directions and Emerging Research Avenues

Advanced Enzymatic Engineering for Enhanced Biosynthesis

The biosynthesis of 4-(beta-D-glucosyloxy)benzoate primarily involves the action of UDP-glycosyltransferases (UGTs), which catalyze the attachment of a glucose molecule to 4-hydroxybenzoic acid (4-HBA). smolecule.commongoliajol.info Future research is focused on engineering these enzymes for more efficient and specific production.

Advanced enzymatic engineering techniques are being explored to improve the catalytic activity and substrate specificity of UGTs. nih.gov This includes site-directed mutagenesis and directed evolution to create novel enzyme variants with enhanced properties. For instance, researchers are investigating the modification of loop regions in UGTs, as these areas are believed to influence substrate recognition and catalytic efficiency. nih.gov The goal is to develop enzymes that can produce this compound at higher yields and with greater purity, which is crucial for its potential applications in various industries. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis and Related Engineering Strategies

| Enzyme | Function | Engineering Strategy | Desired Outcome |

| UDP-glycosyltransferases (UGTs) | Catalyzes the transfer of a glycosyl moiety from UDP-sugars to 4-hydroxybenzoic acid. mongoliajol.info | Site-directed mutagenesis, directed evolution, loop region mutation. nih.gov | Enhanced catalytic activity, improved substrate specificity, higher product yield. nih.gov |

| Chorismate pyruvate-lyase (UbiC) | Converts chorismate to 4-hydroxybenzoic acid, a precursor for this compound. nih.govasm.org | Overexpression in microbial hosts. acs.org | Increased availability of the 4-HBA precursor. acs.org |

| 4-hydroxybenzoate (B8730719) 4-O-beta-D-glucosyltransferase | Specifically catalyzes the formation of this compound from UDP-glucose and 4-hydroxybenzoate. qmul.ac.ukgenome.jp | Identification and characterization from various plant sources. wikipedia.org | Discovery of novel, highly efficient enzymes for biosynthesis. |

Application of Omics Technologies for Comprehensive Functional Elucidation

To fully understand the role of this compound in biological systems, researchers are turning to "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecules and processes within an organism.

Genomics and Transcriptomics: By analyzing the genome and transcriptome of organisms that produce this compound, scientists can identify the genes and regulatory networks involved in its biosynthesis and transport. mdpi.com This information is critical for metabolic engineering efforts. mdpi.com

Proteomics: This technology focuses on identifying and quantifying the proteins present in a cell or tissue. Proteomic studies can reveal the specific enzymes, like UGTs, that are actively involved in the synthesis of this compound under different conditions.

Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological sample. mdpi.com Metabolomic studies have already identified this compound as a compound that changes in response to environmental stressors like heat, suggesting its involvement in plant stress responses. mdpi.com

The integration of these omics technologies will provide a more complete picture of the function of this compound and its interaction with other cellular components.

Interdisciplinary Research on Ecological Roles

The presence of this compound in various plants, such as Norway spruce and hollyhock, points to its potential ecological significance. wikipedia.org Interdisciplinary research, combining chemistry, ecology, and plant science, is crucial to unraveling these roles.

One area of focus is its potential as an allelochemical, a compound released by a plant that can influence the growth of other organisms. mdpi.com Studies have shown that related phenolic compounds can impact soil microbial communities and inhibit the growth of competing plants and fungi. tandfonline.com Further research is needed to determine if this compound has similar properties and how it contributes to a plant's ability to compete in its environment.

Another avenue of investigation is its role in plant defense. The accumulation of this compound in response to stress suggests it may act as a protective agent against herbivores or pathogens. mdpi.comuniversiteitleiden.nl

Novel Synthetic Biology Approaches for Sustainable Production

Synthetic biology offers powerful tools for the sustainable production of valuable plant-derived compounds like this compound. nih.govresearchgate.net This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. nih.gov

Researchers are engineering microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to act as "cell factories" for producing this compound. frontiersin.org This involves introducing the necessary biosynthetic genes into these microbes and optimizing their metabolic pathways to channel resources towards the production of the desired compound. nih.govasm.org

Key strategies in synthetic biology for this purpose include:

Pathway Engineering: Introducing and overexpressing the genes for enzymes like chorismate pyruvate-lyase and UGTs to create an artificial biosynthetic pathway. sciepublish.com

Metabolic Optimization: Deleting competing metabolic pathways to increase the availability of precursor molecules for this compound synthesis. nih.gov

Host Strain Selection: Choosing microbial hosts that are tolerant to the potential toxicity of the product and its intermediates. acs.orgnih.gov

These approaches hold the promise of creating cost-effective and environmentally friendly methods for producing this compound on a large scale. frontiersin.org

Computational Modeling and Simulation of Metabolic Pathways

Computational modeling and in silico (computer-based) simulations are becoming indispensable tools in metabolic engineering and systems biology. scialert.net These approaches allow researchers to predict how genetic modifications will affect a cell's metabolic output before conducting laboratory experiments. nih.gov

For the biosynthesis of this compound, computational models can be used to:

Predict Metabolic Flux: Analyze the flow of metabolites through the engineered pathways to identify potential bottlenecks.

Identify Key Regulatory Points: Pinpoint the enzymes or reactions that have the most control over the production of the final product.

Design Optimal Gene Expression Levels: Determine the ideal expression levels for the introduced genes to maximize yield.

By integrating computational modeling with experimental validation, researchers can accelerate the design-build-test-learn cycle of synthetic biology and more rapidly develop efficient microbial strains for producing this compound. nih.gov In silico approaches have already been used to predict and characterize the glycolytic capacities of various organisms, demonstrating their potential for understanding and engineering complex metabolic pathways. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(β-D-glucosyloxy)benzoate, and what key reaction steps are involved?

- Methodology : The synthesis typically involves glycosylation of hydroxybenzoic acid derivatives using protected β-D-glucose donors. For example, regioselective glycosylation with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride under Koenigs-Knorr conditions is a common approach. Protecting groups (e.g., acetyl or benzoyl) are critical to prevent undesired side reactions . Post-synthesis, deprotection steps (e.g., alkaline hydrolysis) yield the final compound.

Q. How is 4-(β-D-glucosyloxy)benzoate characterized structurally, and what analytical techniques are essential?

- Methodology : Structural elucidation requires a combination of:

- UV Spectroscopy : To confirm phenolic absorption bands (λmax ~260–280 nm).

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR for glycosidic linkage confirmation (e.g., β-configuration via coupling constants: JH1-H2 ~7–8 Hz).

- Mass Spectrometry : FAB-MS or ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What analytical methods are recommended for quantifying 4-(β-D-glucosyloxy)benzoate in complex matrices (e.g., plant extracts)?

- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 column, isocratic elution with acetonitrile/water + 0.1% formic acid) is widely used. GC-MS after derivatization (e.g., silylation) can enhance sensitivity. Calibration curves using authentic reference standards are mandatory for accuracy .

Q. What are the key physicochemical properties of 4-(β-D-glucosyloxy)benzoate relevant to experimental design?

- Methodology : The compound is water-soluble due to its glycosyl moiety and exhibits weak acidity (pKa ~4.5–5.0 for the phenolic -OH). Stability studies under varying pH and temperature are recommended to optimize storage conditions (e.g., −20°C in dark, aqueous buffers) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of 4-(β-D-glucosyloxy)benzoate, and what are common pitfalls?

- Methodology : Use of chiral catalysts (e.g., Lewis acids in glycosylation) and rigorous monitoring via polarimetry or chiral HPLC. A common pitfall is β/α anomer interconversion under acidic conditions; neutral or mildly basic reaction media minimize this .

Q. What enzymatic strategies exist for synthesizing or hydrolyzing 4-(β-D-glucosyloxy)benzoate, and how do they compare to chemical methods?

- Methodology : β-glucosidases can hydrolyze the glucosidic bond, enabling controlled release of hydroxybenzoic acid. Enzymatic synthesis (e.g., transglycosylation using almond β-glucosidase) offers higher regioselectivity but lower yields compared to chemical glycosylation. Reaction optimization (pH, temperature, donor/acceptor ratio) is critical .

Q. How should researchers resolve contradictions between NMR and MS data during structural validation?

- Methodology : Discrepancies (e.g., unexpected fragmentation in MS vs. NMR peak integration) often arise from impurities or isotopic interference. Cross-validation via 2D NMR (e.g., HSQC, HMBC) and high-resolution MS (HRMS) is essential. For ambiguous cases, independent synthesis of proposed structures can confirm assignments .

Q. What enzymatic assay designs are suitable for detecting 4-(β-D-glucosyloxy)benzoate in biological systems?

- Methodology : Coupled enzyme systems (e.g., β-glucosidase + glucose oxidase/peroxidase) can quantify released D-glucose colorimetrically. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products